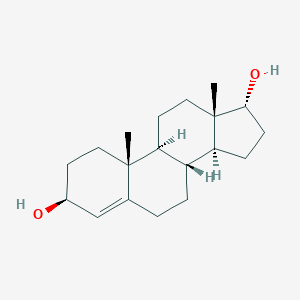

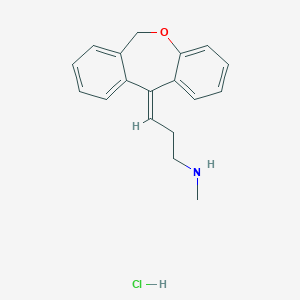

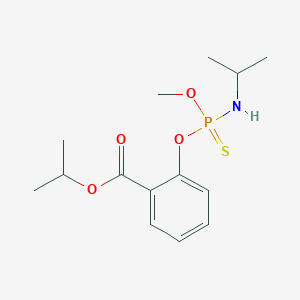

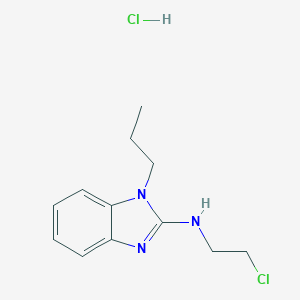

![molecular formula C9H12FNO3 B051771 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) CAS No. 117773-93-0](/img/structure/B51771.png)

1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI), also known as levofloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is used to treat a variety of bacterial infections such as pneumonia, urinary tract infections, and skin infections. Levofloxacin is a chiral molecule, meaning it exists in two enantiomeric forms, (R)- and (S)-. The (R)-enantiomer is the active form and is responsible for the antibiotic activity.

Mécanisme D'action

Levofloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) prevents the bacteria from replicating and ultimately leads to their death.

Effets Biochimiques Et Physiologiques

Levofloxacin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Levofloxacin has also been shown to have an effect on the QT interval, which is a measure of cardiac repolarization. In rare cases, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) has been associated with QT prolongation and torsades de pointes, a potentially life-threatening arrhythmia.

Avantages Et Limitations Des Expériences En Laboratoire

Levofloxacin has several advantages for use in laboratory experiments. It is a well-characterized molecule with a known structure and mechanism of action. It is also commercially available and relatively inexpensive. However, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) has some limitations as well. It has a narrow spectrum of activity and is only effective against certain types of bacteria. Additionally, its use may be limited by the potential for drug interactions and the risk of adverse effects.

Orientations Futures

There are several areas of future research for 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI). One area of interest is the development of new formulations and delivery methods. For example, there is ongoing research into the use of 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)-loaded nanoparticles for the treatment of bacterial infections. Another area of interest is the development of new analogs with improved activity and reduced toxicity. Finally, there is ongoing research into the use of 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) as an antiviral agent, particularly for the treatment of influenza virus.

Méthodes De Synthèse

The synthesis of 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) involves several steps. The starting material is 2,4-dichloro-5-fluorobenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (R)-3-aminohydroxypropylamine to form the (R)-enantiomer of the intermediate 1,2-benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-. This intermediate is then cyclized to form the final product, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI).

Applications De Recherche Scientifique

Levofloxacin has been extensively studied for its antibacterial activity. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to other antibiotics. Levofloxacin has also been studied for its potential use in the treatment of tuberculosis, as well as for its antiviral activity against influenza virus.

Propriétés

Numéro CAS |

117773-93-0 |

|---|---|

Nom du produit |

1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) |

Formule moléculaire |

C9H12FNO3 |

Poids moléculaire |

201.19 g/mol |

Nom IUPAC |

3-fluoro-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3/t7-/m0/s1 |

Clé InChI |

HGZKLMFEVVYGMO-ZETCQYMHSA-N |

SMILES isomérique |

CNC[C@@H](C1=C(C(=C(C=C1)O)O)F)O |

SMILES |

CNCC(C1=C(C(=C(C=C1)O)O)F)O |

SMILES canonique |

CNCC(C1=C(C(=C(C=C1)O)O)F)O |

Synonymes |

1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

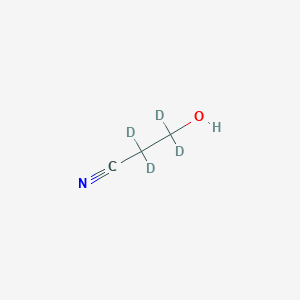

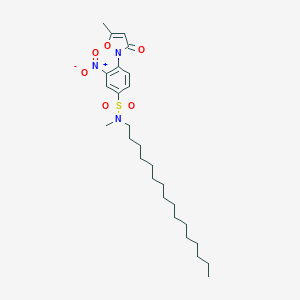

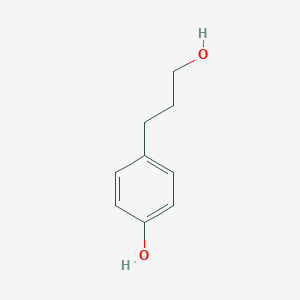

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)